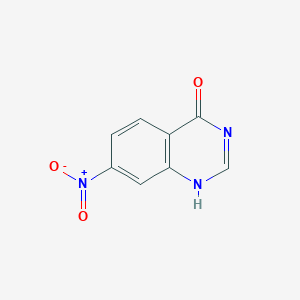

7-nitro-1H-quinazolin-4-one

Description

7-Nitro-1H-quinazolin-4-one (CAS: 162012-69-3; synonyms: 7-nitro-4(3H)-quinazolinone, 4-hydroxy-7-nitroquinazoline) is a heterocyclic compound with the molecular formula C₈H₅N₃O₃ (molecular weight: 209.13 g/mol) . It belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidinone ring. The nitro group at position 7 and the ketone at position 4 are critical for its chemical reactivity and biological activity. This compound serves as a key intermediate in synthesizing kinase inhibitors and antitumor agents . Its structural features, including electron-withdrawing substituents, influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

7-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCJURLBTXOJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Niementowski Cyclization with Nitro-Substituted Anthranilic Acid

The Niementowski reaction remains a cornerstone for synthesizing quinazolinones. For 7-nitro-1H-quinazolin-4-one, this method involves cyclizing 2-amino-5-nitrobenzoic acid with formamide. The reaction proceeds via initial amide formation, followed by intramolecular cyclization under elevated temperatures (140–160°C). Key steps include:

-

Precursor Preparation : 2-Amino-5-nitrobenzoic acid is synthesized by nitrating 2-aminobenzoic acid (anthranilic acid) using a mixture of concentrated nitric and sulfuric acids. This introduces the nitro group at the meta position relative to the amino group .

-

Cyclization : Heating the nitro-substituted anthranilic acid with excess formamide for 3–4 hours induces cyclization, yielding this compound. Microwave-assisted methods reduce reaction times to 30–45 minutes while maintaining yields of 75–82% .

Mechanistic Insights :

-

The carbonyl oxygen of formamide acts as a nucleophile, attacking the carboxylic acid group of 2-amino-5-nitrobenzoic acid.

-

Dehydration eliminates two water molecules, forming the quinazolinone ring .

Post-Cyclization Nitration of 1H-Quinazolin-4-One

Direct nitration of the preformed quinazolinone ring offers an alternative route. However, achieving regioselectivity for the 7-position requires precise control:

-

Substrate Preparation : 1H-Quinazolin-4-one is synthesized via Niementowski cyclization of unsubstituted anthranilic acid .

-

Nitration Conditions :

Regioselectivity Considerations :

-

The electron-withdrawing carbonyl group directs nitration to the meta position (C7). Steric effects from the fused pyrimidine ring further favor nitration at C7 over C5 or C8 .

Microwave-Assisted One-Pot Synthesis

Modern techniques enhance efficiency and yield. A one-pot microwave method combines nitration and cyclization:

-

Reagents : 2-Aminobenzoic acid, formamide, and nitric acid.

-

Procedure :

Advantages :

-

Eliminates separate nitration and cyclization steps.

-

Reduces side-product formation through rapid heating.

This indirect route involves synthesizing 7-amino-1H-quinazolin-4-one followed by diazotization and nitro group introduction:

-

Amination :

-

Diazotization and Nitration :

Limitations :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Solid-phase methods improve purification and scalability:

-

Resin Functionalization : Wang resin is loaded with 2-aminobenzoic acid derivatives.

-

On-Resin Cyclization and Nitration :

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Niementowski Cyclization | 75–82 | 3–4 | High regioselectivity | Requires nitro-substituted precursor |

| Post-Cyclization Nitration | 55–60 | 6–8 | Uses simple precursors | Low yield due to isomer formation |

| Microwave-Assisted | 70–75 | 0.5 | Rapid, one-pot synthesis | Specialized equipment required |

| Reductive Functionalization | 60–65 | 12–15 | Avoids harsh nitration conditions | Multi-step, low efficiency |

| Solid-Phase Synthesis | 68–72 | 8–10 | Ease of purification | High resin cost |

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 7-Amino-1H-quinazolin-4-one.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso-quinazolinones.

Scientific Research Applications

Chemical Properties and Structure

7-Nitro-1H-quinazolin-4-one is characterized by a heterocyclic structure containing a nitro group at the 7-position of the quinazolinone ring. This structural feature enhances its reactivity and biological activity, making it a valuable compound in various research fields.

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism involves interactions with bacterial enzymes and disruption of cell wall synthesis .

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The nitro group may participate in redox reactions, generating reactive oxygen species that damage cellular components .

Medicine

- Therapeutic Applications : The compound is under investigation for treating diseases such as cancer and bacterial infections. Its ability to target specific biological pathways makes it a candidate for drug development .

Industry

- Material Development : Beyond biological applications, this compound is utilized in developing novel materials with unique chemical properties, such as enhanced thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited substantial inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of this compound on human cancer cell lines. The findings demonstrated that the compound effectively induced apoptosis through oxidative stress mechanisms, suggesting its potential role in cancer therapy development .

Mechanism of Action

The biological activity of 7-nitro-1H-quinazolin-4-one is primarily attributed to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of enzymes or other proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent types and positions. Below is a detailed comparison of 7-nitro-1H-quinazolin-4-one with structurally related analogs:

Structural and Spectral Comparisons

Key Research Findings

Positional Effects of Substituents :

- Nitro groups at C6 (vs. C7) enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Halogens (F, Cl, Br) at C7 improve metabolic stability but may increase toxicity .

Antitumor Activity :

- Fluorine and nitro combinations (e.g., 7-fluoro-6-nitro) enhance kinase inhibition by modulating electron density in the aromatic ring .

Synthetic Utility :

- Tosyl and benzyloxy groups (e.g., 6-methoxy-7-benzyloxyquinazolin-4-one) improve solubility for downstream modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-1H-quinazolin-4-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nitration of precursor quinazolinones under strongly acidic conditions. For example, 7-fluoroquinazolin-4(3H)-one can be nitrated using a mixture of concentrated HSO and fuming HNO at 373 K for 1 hour, followed by recrystallization in acetic acid to purify the product . Key parameters include:

-

Temperature : Elevated temperatures (e.g., 373 K) accelerate nitration but require careful monitoring to avoid decomposition.

-

Solvent : Polar aprotic solvents like DMF or acetic acid enhance solubility and reaction efficiency .

-

Acid Concentration : Excess HNO ensures complete nitration, while HSO acts as a dehydrating agent .

| Synthesis Optimization Table |

|----------------------------------|---------------------------------------|

| Precursor | 7-fluoroquinazolin-4(3H)-one |

| Nitrating Agent | Fuming HNO (100 ml) |

| Acid Catalyst | HSO (100 ml) |

| Reaction Time | 1 hour at 373 K |

| Yield | ~70–80% after recrystallization |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- H NMR : The absence of a proton at the nitrated position (C6/C7) and characteristic aromatic proton signals (e.g., doublets for adjacent protons) confirm substitution patterns. For example, in 7-fluoro-6-nitro derivatives, downfield shifts (~8.5–9.0 ppm) indicate nitro group deshielding .

- IR Spectroscopy : Strong absorption bands at ~1540 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) are diagnostic .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by revealing bond lengths and angles (e.g., N–O distances of ~1.21 Å in nitro groups) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the reactivity of this compound in subsequent chemical modifications?

- Methodological Answer : The nitro group enhances electrophilicity at adjacent positions (C5/C8), directing nucleophilic attacks (e.g., amination, halogenation) to these sites. For example:

- Amination : In basic conditions, amines preferentially attack C5 due to resonance stabilization from the nitro group .

- Halogenation : Iodine or bromine substitutions at C8 are favored under electrophilic conditions (e.g., using NIS in DMF) .

- Experimental Design : Use competitive reaction studies with isotopic labeling or computational DFT calculations to map electronic effects .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data or biological activity results for quinazolinone derivatives?

- Methodological Answer :

- Iterative Cross-Validation : Combine multiple techniques (e.g., HPLC purity checks, C NMR, and HRMS) to confirm compound identity when spectral data conflict .

- Biological Assay Reproducibility : For contradictory activity results (e.g., anticonvulsant vs. CNS depressant effects), standardize protocols (e.g., CLSI M7-A5 for antimicrobial testing) and control variables like solvent choice (DMSO vs. saline) .

- Contradiction Analysis Frameworks : Apply TRIZ principles to systematically identify and resolve technical conflicts (e.g., optimizing yield vs. purity) .

Q. What experimental strategies can be employed to optimize the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

-

Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and direct nucleophiles to electron-deficient positions .

-

Catalysts : Lewis acids like AlCl or KAl(SO)·12HO can modulate reactivity by coordinating to the nitro group, enhancing selectivity at C5 .

-

Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control (C5 attack), while higher temperatures (80°C) promote thermodynamic products (C8 attack) .

| Regioselectivity Optimization |

|-----------------------------------|---------------------------------------|

| Nucleophile | Amines, thiols, alkoxides |

| Catalyst | KAl(SO)·12HO (5 mol%) |

| Solvent | DMF, 25°C |

| Selectivity (C5:C8) | 85:15 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.